Vincristine Meth-d3-iodide
CAS No.:
Cat. No.: VC0210516
Molecular Formula: C₄₇H₅₆D₃IN₄O₁₀
Molecular Weight: 969.92
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C₄₇H₅₆D₃IN₄O₁₀ |
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Molecular Weight | 969.92 |
Introduction
Structural and Chemical Properties
Core Structure and Isotopic Labeling
Vincristine Meth-d3-iodide is a trideuterated methylated analog of Vincristine Methiodide. The parent compound, Vincristine (C₄₆H₅₆N₄O₁₀), is a dimeric alkaloid derived from Vinca rosea (now classified as Catharanthus roseus), featuring a complex bisindole structure with vindoline and catharanthrine moieties . The "Meth-d3" designation indicates substitution of three hydrogen atoms with deuterium at the methyl group, while the iodide counterion enhances solubility in polar solvents.
Key Structural Modifications:
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Deuteration: The methyl group (-CH₃) is replaced with -CD₃, introducing isotopic labels for mass spectrometry (MS) detection.
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Iodide Salt Formation: Enhances stability and facilitates purification in synthetic workflows .
While the molecular weight is erroneously listed as "0" in some sources , theoretical calculations based on Vincristine’s formula (C₄₆H₅₆N₄O₁₀) suggest an approximate molecular weight of 843.86 g/mol for Vincristine Methiodide. The addition of three deuterium atoms would increase this by 3 atomic mass units (AMU), yielding ~846.86 g/mol.
Synthetic Pathway
Although explicit synthesis details for Vincristine Meth-d3-iodide are unavailable in the provided sources, its production likely follows established routes for Vincristine derivatives:
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Deuteration: Methylation using deuterated methyl iodide (CD₃I) under basic conditions.
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Salt Formation: Precipitation with potassium iodide to form the iodides .
This process aligns with methodologies for labeling alkaloids to study metabolic pathways without altering biological activity .
Research Applications
Analytical Chemistry
Vincristine Meth-d3-iodide is primarily employed as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) for quantifying Vincristine and its metabolites. Deuterated analogs minimize matrix effects by matching the chemical behavior of the target analyte while providing distinct mass-to-charge (m/z) ratios .
Table 1: Role in Analytical Assays
Combination Therapy Screening
In medulloblastoma (MB) research, Vincristine is combined with Tolfenamic acid (TA) to enhance cytotoxicity. Labeled analogs like Vincristine Meth-d3-iodide enable precise measurement of drug accumulation and synergy. For example:
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Synergistic Cytotoxicity: In DAOY (SHH subgroup) and D283 (Group 3/4) MB cells, TA (10 μg/mL) + VCR (1–2 ng/mL) reduced cell viability by 40–60% compared to single agents .
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Mechanistic Insights: The combination downregulated survivin, a mitotic regulator, and induced G₂/M arrest .
Table 2: Key Findings from Combination Studies
Cell Line | Treatment | Cell Viability Reduction | Survivin Downregulation |
---|---|---|---|
DAOY | TA + VCR | 58% | 72% |
D283 | TA + VCR | 47% | 65% |
Isotope Effect Studies
Challenges and Future Directions
Knowledge Gaps
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Pharmacokinetics: No studies compare the absorption, distribution, metabolism, and excretion (ADME) of Vincristine Meth-d3-iodide to its non-deuterated form.
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Stability Data: Degradation pathways under varying pH/temperature conditions remain uncharacterized.
Opportunities
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